molecular formula C48H50O12 B7778167 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione CAS No. 15775-88-9

3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione

Cat. No.: B7778167
CAS No.: 15775-88-9
M. Wt: 818.9 g/mol
InChI Key: NLEDXMJADBGJNR-UHFFFAOYSA-N
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Description

"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" is a complex organic compound known for its unique structure characterized by multiple phenyl rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" involves several key steps, typically starting with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate undergoes a series of reactions including Friedel-Crafts acylation, reduction, and coupling reactions to form the final compound.

Step-by-step Synthesis

  • Friedel-Crafts Acylation: : React 3,4-dimethoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the acylated product.

  • Reduction: : Reduce the acylated product using a reducing agent such as lithium aluminum hydride to obtain the corresponding alcohol.

  • Coupling Reaction: : Couple the reduced product with another acylated 3,4-dimethoxyphenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final dione.

Industrial Production Methods

While laboratory synthesis provides a controlled environment for small-scale production, industrial-scale synthesis requires optimization of reaction conditions for yield and cost-effectiveness. This involves using bulk reagents, continuous flow reactors, and optimizing temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form quinones.

  • Reduction: : Reduction reactions can lead to the formation of corresponding diols.

  • Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nucleophiles like hydroxide or methoxide ions.

Major Products

Depending on the type of reaction, the major products can include quinones (oxidation), diols (reduction), or substituted phenyl derivatives (substitution).

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology

It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

Medicine

Its structural analogs are explored for pharmaceutical applications, particularly as potential anticancer agents.

Industry

The compound finds use in the development of organic electronic materials, due to its conjugated structure and electron-donating methoxy groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, its multiple phenyl and methoxy groups facilitate binding to active sites of enzymes, thereby modulating their activity. The pathways involved often include inhibition of oxidative stress-related enzymes or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(3,4-dimethoxyphenyl)benzene

  • 3,4,5-Tris(3,4-dimethoxyphenyl)cyclohexane

Uniqueness

"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" stands out due to its symmetrical structure and multiple electron-donating methoxy groups, which enhance its reactivity and binding affinity in various applications.

Conclusion

The detailed understanding of "this compound" reveals its potential across multiple domains, from synthetic chemistry to biological research and industrial applications. This compound's unique structure and reactivity make it a valuable subject for ongoing and future scientific exploration.

Properties

IUPAC Name

3-[4-[1,5-bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl]-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50O12/c1-53-41-17-13-31(25-45(41)57-5)37(49)21-35(22-38(50)32-14-18-42(54-2)46(26-32)58-6)29-9-11-30(12-10-29)36(23-39(51)33-15-19-43(55-3)47(27-33)59-7)24-40(52)34-16-20-44(56-4)48(28-34)60-8/h9-20,25-28,35-36H,21-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDXMJADBGJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(CC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C(CC(=O)C4=CC(=C(C=C4)OC)OC)CC(=O)C5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161730
Record name 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15775-88-9
Record name 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15775-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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